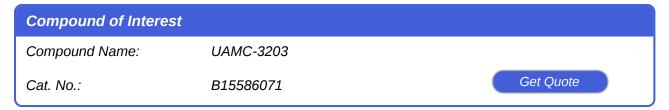


UAMC-3203: A Technical Guide to Solubility and Stability in DMSO

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of **UAMC-3203**, a potent third-generation ferroptosis inhibitor, in dimethyl sulfoxide (DMSO). **UAMC-3203** is a valuable research tool for studying ferroptosis, a form of regulated, iron-dependent cell death characterized by lipid peroxidation.[1][2] As an analogue of ferrostatin-1, **UAMC-3203** exhibits improved solubility, stability, and potency, making it a superior compound for both in vitro and in vivo studies.[3][4] Understanding its behavior in DMSO, a common solvent for compound storage and handling in research, is critical for ensuring experimental accuracy and reproducibility.

Solubility of UAMC-3203 in DMSO

UAMC-3203 demonstrates high solubility in DMSO. However, reported values vary across different suppliers, which may be attributed to differences in the compound form (e.g., free base vs. hydrochloride salt) and experimental conditions. It is crucial to note that the hygroscopic nature of DMSO can significantly reduce the solubility of **UAMC-3203**; therefore, the use of fresh, anhydrous DMSO is strongly recommended.[5][6] In some cases, gentle warming or sonication may be required to achieve complete dissolution.[7][8]

Quantitative Solubility Data

The following table summarizes the reported solubility of **UAMC-3203** and its hydrochloride salt in DMSO from various sources.



Compound Form	Reported Solubility (mg/mL)	Molar Concentration (mM)	Source / Notes
UAMC-3203 (Free Base)	175 mg/mL	371.03 mM	MedchemExpress; requires ultrasonic treatment.[6]
UAMC-3203 (Free Base)	94 mg/mL	199.29 mM	Selleck Chemicals.[5]
UAMC-3203 (Free Base)	50 mg/mL	106.01 mM	TargetMol; sonication is recommended.[7]
UAMC-3203 (hydrochloride)	125 mg/mL	246.00 mM	MedchemExpress; requires ultrasonic treatment.[9]
UAMC-3203 (hydrochloride)	25 mg/mL	~49.2 mM	Cayman Chemical.[4]

Stability of UAMC-3203 in DMSO Stock Solutions

Proper storage of **UAMC-3203** stock solutions in DMSO is essential to maintain compound integrity over time. Generally, storing aliquots at low temperatures (-20°C or -80°C) is recommended to minimize degradation and prevent contamination from repeated freeze-thaw cycles.[5][10] Studies have shown that many compounds remain stable in DMSO for extended periods under appropriate conditions.[10][11]

Storage Recommendations and Stability Data

The following table outlines the recommended storage conditions and stability periods for **UAMC-3203** in DMSO.



Storage Temperature	Duration	Source / Notes
-80°C	1 year	TargetMol.[7]
-80°C	6 months	MedchemExpress.[6][9]
-20°C	1 month	Selleck Chemicals, MedchemExpress.[5][6][9]

Beyond DMSO, a study on a 100 μ M solution of **UAMC-3203** in phosphate-buffered saline (PBS, pH 7.4) demonstrated high stability for up to 30 days at 4°C, room temperature, and 37°C.[12][13] This suggests good chemical stability under aqueous conditions relevant to cell culture experiments.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and assessing the stability of **UAMC-3203** in DMSO.

Protocol for Kinetic Solubility Determination in DMSO

This protocol provides a method to determine the kinetic solubility of **UAMC-3203** using a direct approach.

Materials:

- UAMC-3203 powder
- Anhydrous, high-purity DMSO
- Vortex mixer
- · Water bath sonicator
- Calibrated pipette
- Microcentrifuge tubes
- Microcentrifuge



• HPLC or UV-Vis spectrophotometer for quantification

Methodology:

- Preparation of a Saturated Solution:
 - Weigh a precise amount of **UAMC-3203** powder (e.g., 10-20 mg) into a microcentrifuge tube.
 - Add a small, measured volume of anhydrous DMSO to create a high-concentration slurry.
 - Vortex the tube vigorously for 2 minutes to facilitate initial dissolution.
- Facilitating Dissolution:
 - If solids remain, place the tube in a water bath sonicator for 15-20 minutes.
 - If sonication is insufficient, gently warm the solution in a 37°C water bath for 10 minutes,
 with intermittent vortexing.[8]
 - Allow the solution to equilibrate at room temperature for at least 2 hours to ensure saturation.
- Separation of Undissolved Solid:
 - Centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.
- Quantification of Soluble Compound:
 - Carefully collect a precise aliquot of the clear supernatant, avoiding disturbance of the pellet.
 - Perform a serial dilution of the supernatant with fresh DMSO.
 - Quantify the concentration of **UAMC-3203** in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve.

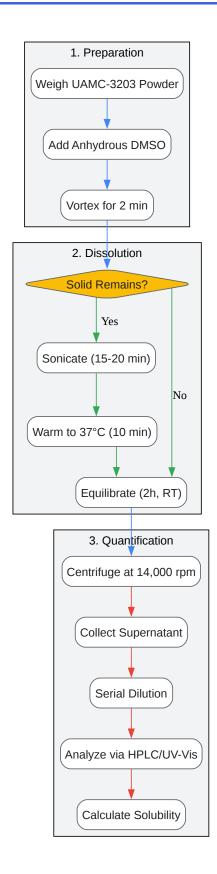




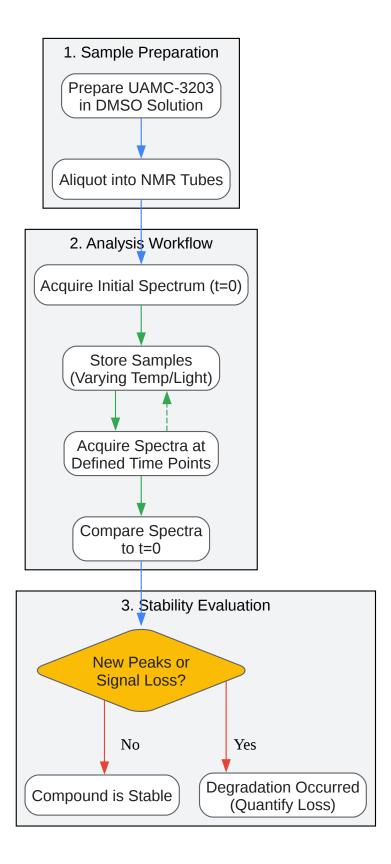


 $\circ\,$ Calculate the original concentration in the supernatant to determine the kinetic solubility.

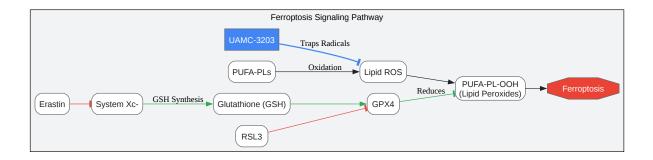












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